REACTION_CXSMILES
|
[C:1]([CH2:6][C:7]([O:9]CC)=[O:8])(=[O:5])[CH:2]([CH3:4])[CH3:3].Cl>[OH-].[Na+]>[C:1]([CH2:6][C:7]([OH:9])=[O:8])(=[O:5])[CH:2]([CH3:4])[CH3:3] |f:2.3|
|
Name
|
|
Quantity
|
20.47 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)CC(=O)OCC
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is then cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
saturated with NaCl and extracted thrice with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts are dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 14.46 g (86%) of isobutyrylacetic acid as an oil
|
Type
|
ADDITION
|
Details
|
a mixture of keto and enol forms (˜4:1)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |